molecular formula C14H22N2 B3014951 1-Benzyl-3,5-dimethylpiperidin-4-amine CAS No. 723308-54-1

1-Benzyl-3,5-dimethylpiperidin-4-amine

Cat. No. B3014951
M. Wt: 218.344
InChI Key: RIEQIRVXRYJFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 . It is a solid substance with a molecular weight of 218.34 .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3,5-dimethylpiperidin-4-amine is 1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Benzyl-3,5-dimethylpiperidin-4-amine is a solid substance . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Stereochemistry

1-Benzyl-3,5-dimethylpiperidin-4-amine is involved in the synthesis of complex chemical structures. It has been used in the synthesis of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones, characterized by their chair conformation with an equatorial orientation of all substituents. This was confirmed through analytical and spectral (IR, 1H and 13C NMR) interpretations, as well as single-crystal X-ray diffraction (Dindulkar, Parthiban, Puranik, & Jeong, 2012).

Chemical Reactivity and Interaction

1-Benzyl-3,5-dimethylpiperidin-4-amine demonstrates distinct chemical reactivity. For example, it undergoes cyclization with model amines to form N-substituted 2,3,4,5-tetramethylpyrroles. This chemical process plays a significant role in protein crosslinking and formation of pyrrolyl derivatives in vivo, providing insights into the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).

Catalysis and Ligand Activity

In catalysis, 1-Benzyl-3,5-dimethylpiperidin-4-amine is used to create amino alcohols for catalytic ligands, facilitating the enantioselective addition of diethylzinc to aldehydes. The process showcases the potential of this compound in enhancing the efficiency and selectivity of catalytic reactions (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).

Amidination and Guanidine Synthesis

In organic synthesis, 1-Benzyl-3,5-dimethylpiperidin-4-amine is utilized for the amidination of primary and secondary amines, leading to the production of guanidines. This showcases its role in facilitating complex organic transformations, which can be pivotal in pharmaceutical and synthetic chemistry (Solodenko, Bröker, Messinger, Schön, & Kirschning, 2006).

Molecular Probes and Receptor Research

1-Benzyl-3,5-dimethylpiperidin-4-amine is integral in creating molecular probes for receptors. It's used in synthesizing functionalized congeners of 1,4-dihydropyridines, acting as antagonists at human A3 adenosine receptors. This highlights its application in biochemistry and molecular biology for understanding receptor binding and function (Li, Chang, Ji, Melman, & Jacobson, 1999).

Safety And Hazards

This compound is classified as having acute toxicity (oral) and may cause skin irritation, serious eye damage, and respiratory irritation . It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQIRVXRYJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1N)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethylpiperidin-4-amine

CAS RN

723308-54-1
Record name 1-benzyl-3,5-dimethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.